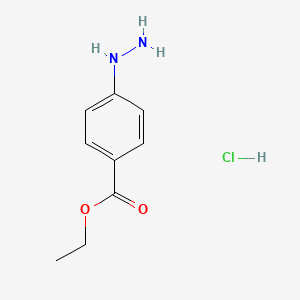

Ethyl 4-hydrazinylbenzoate hydrochloride

Overview

Description

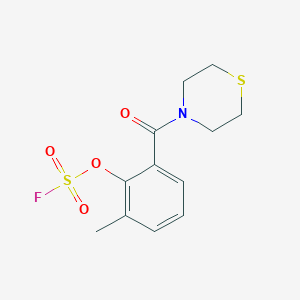

Ethyl 4-hydrazinylbenzoate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 . It is used in various scientific and industrial applications.

Molecular Structure Analysis

The molecular weight of Ethyl 4-hydrazinylbenzoate hydrochloride is 216.67 . It has a linear formula of C9H13ClN2O2 . The compound crystallizes from ethanol as translucent light yellow thin plates . They are monoclinic, with unit cell parameters a = 8.846 (6), b = 20.734 (14), c = 7.583 (5) Å, β = 95.743 (13)°, V = 1383.8 (16) Å 3 .Physical And Chemical Properties Analysis

Ethyl 4-hydrazinylbenzoate hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications

- Specific Scientific Field: This compound is used in the field of chemical synthesis and crystallography .

- Summary of the Application: Ethyl 4-hydrazinylbenzoate hydrochloride is used in the synthesis of hydrazone derivatives, which are attributed with interesting pharmacological properties . The compound under study, (E)-ethyl 4- (2- (thiofen-2-ylmethylene) hydrazinyl)benzoate, crystallized from ethanol as translucent light yellow thin plates .

- Methods of Application or Experimental Procedures: The compound is synthesized and then crystallized from ethanol . The crystal structure is then analyzed, and semiempirical calculations (PM6) are performed to study the formation of a supramolecular chain in the gas phase .

- Results or Outcomes: The crystal structure of the compound was determined, and it was found that three hydrogen bonds and two intermolecular π-interaction perpendiculars to the hydrogen bonds patterns are observed in the crystal structure . The semiempirical calculations showed the formation of a supramolecular chain in the gas phase, emulating the C (8) graph set seen in the crystal structure of the compound .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

ethyl 4-hydrazinylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-5-8(11-10)6-4-7;/h3-6,11H,2,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZOWQCBGLZWSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydrazinylbenzoate hydrochloride | |

Synthesis routes and methods

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2846500.png)

![9-Benzyl-11-iodo-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane](/img/structure/B2846502.png)

![N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2846506.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B2846509.png)

![2-Amino-6-[4-(4-methoxyphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B2846516.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B2846517.png)

![6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2846518.png)

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2846520.png)